N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, 4-hydroxy-2-quinolones, which are structurally similar, have been synthesized using various methods, including the reaction of anilines with malonic acid equivalents .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its structure. Similar compounds, like 4-hydroxy-2-quinolones, have been involved in various synthetic reactions to produce heteroannelated derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. The molecular weight of this compound is 272.348.Scientific Research Applications
Translocator Protein Ligands
A study by Cappelli et al. (2011) discusses the synthesis and structure-activity relationship studies in translocator protein ligands based on a pyrazolo[3,4-b]quinoline scaffold, which is closely related to N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide. This research focuses on the design of new compounds for potential use as anxiolytic and neuroprotective agents, demonstrating the compound's relevance in the development of therapeutic solutions for neurological conditions (Cappelli et al., 2011).
Anticancer Activity
Wang et al. (2009) conducted a study on the in vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues, which share structural similarities with N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide. The research presents a comprehensive analysis of the structure-activity relationships and evaluates the potential therapeutic application of these compounds in treating cancer, highlighting the compound's significance in oncology research (Wang et al., 2009).
Topoisomerase II Inhibition
Another study focuses on the synthetic studies of the pyrroloquinoline nucleus of the Makaluvamine alkaloids, specifically the synthesis of the topoisomerase II inhibitor Makaluvamine D. This research is pivotal in understanding the compound's mechanism of action and its potential as a therapeutic agent in cancer treatment, by inhibiting topoisomerase II, a key enzyme involved in DNA replication and cell division (White et al., 1994).
Antiplasmodial and Antifungal Activity
Vandekerckhove et al. (2015) synthesized and evaluated N-functionalized aminoquinolines, derived from pyrrolo[3,2,1-ij]quinoline, for their antiplasmodial and antifungal activities. This study contributes to the understanding of the compound's potential in developing treatments for malaria and fungal infections, indicating its versatility and applicability in different therapeutic areas (Vandekerckhove et al., 2015).
Future Directions
properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17(12-24-16-6-2-1-3-7-16)20-15-9-13-5-4-8-21-18(23)11-14(10-15)19(13)21/h1-3,6-7,9-10H,4-5,8,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBJXWLOVSUGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088153 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide |
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